PSI-6206
Overview
Description
Mechanism of Action
Target of Action
PSI-6206, also known as Ro-2433 or 2’-Deoxy-2’-fluoro-2’-C-methyluridine, is a deaminated derivative of PSI-6130 . Its primary target is the Hepatitis C Virus (HCV) NS5B polymerase , an essential enzyme for the replication of the HCV.
Mode of Action
Its triphosphate form, ro 2433-tp, inhibits rna synthesis by the hcv polymerase . Both PSI-6130 triphosphate and this compound triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Biochemical Pathways
The mechanism of action of this compound involves a metabolic pathway that leads to its corresponding 5’-triphosphate and to the uridine mono-, di-, and triphosphate . The triphosphate form of this compound, known as RO 2433-TP, is a potent inhibitor of the HCV NS5B polymerase .
Pharmacokinetics
The monophosphate form of this compound was shown to be metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 . The goal was to find an approach that could be used to deliver this compound monophosphate to the liver .
Result of Action
The inhibition of the HCV NS5B polymerase by this compound’s triphosphate form results in the suppression of HCV replication . This leads to a decrease in the viral load in the body, contributing to the treatment of HCV infection.
Biochemical Analysis
Biochemical Properties
PSI-6206 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized in primary human hepatocytes to its corresponding 5′-triphosphate . Both PSI-6130 triphosphate and this compound triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The compound is tested for anti-HCV activity in both a cell-based quantitative real-time RT-PCR assay and surrogate bovine viral diarrhea virus (BVDV) assays .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of PSI-6130 describes the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (this compound) and the uridine mono-, di-, and triphosphate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The level of this compound-TP reached a concentration of about 100 μM in primary human hepatocytes incubated with 5 μM [3 H]-PSI-7851 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of PSI-6206 involves several steps, starting from the cytidine nucleoside analog PSI-6130. PSI-6130 undergoes deamination to form this compound . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
PSI-6206 undergoes various chemical reactions, including phosphorylation and deamination. The monophosphate form of this compound is metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 . Common reagents used in these reactions include UMP-CMP kinase and NDPK, which catalyze the phosphorylation steps . The major products formed from these reactions are the mono-, di-, and triphosphate forms of this compound .
Scientific Research Applications
PSI-6206 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective inhibitor of HCV RNA polymerase, making it a valuable tool in the study of HCV replication and antiviral drug development . Additionally, this compound is used in the development of prodrugs, such as sofosbuvir, which are designed to improve pharmacokinetic properties and enhance therapeutic efficacy .
Comparison with Similar Compounds
PSI-6206 is similar to other nucleoside analogs, such as PSI-6130 and sofosbuvir. PSI-6130 is the parent compound of this compound and undergoes deamination to form this compound . Sofosbuvir, a prodrug of this compound, is clinically approved for the treatment of chronic hepatitis C and works as a polymerase inhibitor . The uniqueness of this compound lies in its selective inhibition of the HCV NS5B polymerase and its role as a key intermediate in the metabolic pathway leading to the active triphosphate form .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462011 | |
Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-66-2 | |
Record name | (2′R)-2′-Deoxy-2′-fluoro-2′-methyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863329-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RO-2433 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863329662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RO-2433 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7045CXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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